![molecular formula C21H19N3O3 B4509896 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)-N-6-quinolinylacetamide](/img/structure/B4509896.png)
2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)-N-6-quinolinylacetamide
Description
Synthesis Analysis
The synthesis of related quinolinylacetamide derivatives often involves multicomponent reactions that provide a convenient and efficient pathway to these complex structures. For example, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides have been synthesized using a Passerini three-component reaction, which includes an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids in water, yielding products in quantitative yields at room temperature (Taran et al., 2014).
Molecular Structure Analysis
The molecular structure of quinolinylacetamide derivatives is often characterized using advanced spectroscopic techniques. These compounds typically feature a quinoline moiety linked to an acetamide group, contributing to their distinct chemical and physical properties. The structure is crucial for the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Quinolinylacetamide derivatives participate in various chemical reactions, reflecting their reactive nature. For instance, these compounds have been involved in reactions leading to the formation of quinoxalines and other heterocyclic compounds, showcasing their versatility in organic synthesis (Aksenov et al., 2022).
properties
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)-N-quinolin-6-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c25-17(23-15-7-8-16-14(10-15)2-1-9-22-16)11-24-20(26)18-12-3-4-13(6-5-12)19(18)21(24)27/h1-4,7-10,12-13,18-19H,5-6,11H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNKSUIHYAANNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)CC(=O)NC4=CC5=C(C=C4)N=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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